PNU-282987 is a synthetic compound that functions as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) []. α7nAChRs are ligand-gated ion channels widely expressed in the central nervous system (CNS) and in various peripheral tissues, playing a crucial role in neuronal signaling and inflammatory responses []. PNU-282987's selectivity for α7nAChR makes it a valuable tool in studying the physiological and pathological roles of these receptors in various biological systems [, , , , , , , , , , , , , , , ].
PNU-282987 is classified as a nicotinic acetylcholine receptor agonist. It is particularly noted for its selectivity towards the α7 nicotinic acetylcholine receptor subtype, which plays a crucial role in various neurological processes. The compound has been studied for its potential therapeutic applications in cognitive disorders and schizophrenia due to its ability to modulate cholinergic signaling pathways .
The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide involves several steps that utilize various chemical reactions to construct the bicyclic framework and introduce the necessary functional groups.
The synthesis may require specific conditions such as controlled temperature and pH levels, along with inert atmosphere techniques to prevent degradation or unwanted side reactions during the process .
The molecular structure of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide features a bicyclic amine core that is substituted with a chlorobenzamide moiety.
Computational modeling and docking studies have been employed to predict binding affinities and interactions with target receptors, providing insights into its structure–activity relationship .
PNU-282987 can undergo various chemical reactions relevant to its pharmacological activity and potential modifications:
The mechanism of action for N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide primarily involves its interaction with the α7 nicotinic acetylcholine receptors.
Upon binding to the α7 receptor, PNU-282987 induces conformational changes that promote ion channel opening, leading to increased calcium ion influx into neurons. This action enhances neurotransmitter release and modulates synaptic plasticity, which is critical for cognitive functions.
The activation of α7 nicotinic receptors by this compound has been shown to influence several downstream signaling pathways, including those related to neuroprotection and modulation of inflammatory responses in neurological contexts .
PNU-282987 exhibits several notable physical and chemical properties:
The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide has significant potential applications in various fields:
N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide hydrochloride (PNU-282987) is a potent and selective orthosteric agonist of the α7 nAChR. Its molecular structure comprises a quinuclidine moiety linked to a 4-chlorobenzamide group via an amide bond, creating a stereospecific pharmacophore critical for receptor engagement. The (R)-enantiomer exhibits significantly higher binding affinity than its (S)-counterpart, attributable to optimal steric complementarity within the orthosteric ligand-binding domain (LBD) of α7 nAChRs [4] [7]. Key interactions include:
Electrophysiological studies reveal PNU-282987 acts as a partial agonist, eliciting 60–70% of the maximal current amplitude evoked by acetylcholine. Its binding affinity (Ki) for α7 nAChR is 27 nM, with an EC₅₀ of 0.92 μM in functional assays [3] [7]. The rapid desensitization kinetics typical of α7 nAChRs (τ = 100–500 ms) are preserved upon activation by PNU-282987, distinguishing it from non-selective agonists like nicotine [7].
Table 1: Key Binding Interactions of PNU-282987 with α7 nAChR
Structural Element | Receptor Residue | Interaction Type | Functional Role |
---|---|---|---|
Protonated quinuclidine N+ | Trp148, Tyr195 | Cation-π | Anchoring and orientation |
Amide carbonyl | Loop B backbone | Hydrogen bonding | Stabilization of open state |
4-Chlorophenyl ring | Leu119, Val111 | Hydrophobic packing | Enhanced binding affinity |
(R)-stereocenter | Thr117 | Steric constraint | Subtype selectivity determinant |
PNU-282987 demonstrates exceptional selectivity for α7 nAChRs over other nicotinic subtypes, a property rooted in structural differences in orthosteric sites. Radioligand displacement assays show:
This selectivity arises from the unique geometry of the α7 orthosteric pocket, which accommodates the rigid azabicyclic scaffold of PNU-282987 but sterically excludes binding to heteromeric nAChRs. Mutagenesis studies confirm that Thr117 in the α7 LBD acts as a "selectivity filter": Substitution with bulkier residues (e.g., Glu in α4 subunits) abolishes PNU-282987 binding [7]. Unlike non-selective agonists (e.g., nicotine or epibatidine), PNU-282987 does not activate muscle-type nAChRs or ganglionic α3β4 receptors, minimizing off-target effects such as cardiovascular stimulation [1] [7].
Table 2: Selectivity Profile of PNU-282987 Across nAChR Subtypes
nAChR Subtype | Ki (μM) | Functional EC₅₀ (μM) | Selectivity Ratio (vs. α7) |
---|---|---|---|
α7 | 0.027 | 0.92 | 1 |
α4β2 | 54 | >100 | >2000 |
α3β4 | 14 | >100 | >500 |
α1β1γδ (muscle) | >100 | Inactive | >3700 |
Activation of α7 nAChRs by PNU-282987 enhances γ-aminobutyric acid (GABA) release onto hippocampal interneurons, indirectly amplifying inhibitory neurotransmission. In CA1 pyramidal cells, PNU-282987 (1 μM) increases the frequency of GABAergic spontaneous inhibitory postsynaptic currents (sIPSCs) by 180% without altering amplitude, indicating presynaptic facilitation of GABA release [3] [7]. This modulation occurs via:
Furthermore, PNU-282987 enhances theta (4–8 Hz) and gamma (30–80 Hz) oscillations in hippocampal slices, measured via local field potentials. This effect is abolished by the α7 antagonist methyllycaconitine (MLA), confirming receptor specificity. Enhanced oscillatory synchrony correlates with phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB), critical pathways for synaptic plasticity and memory consolidation [3].
PNU-282987’s efficacy is profoundly augmented by positive allosteric modulators (PAMs), which bind transmembrane sites distinct from the orthosteric pocket. Two PAM classes synergize with PNU-282987:
Co-application of PNU-282987 (10 μM) with PNU-120596 (10 μM) enhances ERK1/2 phosphorylation by 400% in PC12 cells, compared to 70% with PNU-282987 alone [3]. This cooperativity stems from distinct mechanisms:
Single-molecule FRET (smFRET) studies on related receptors (e.g., mGluR) reveal that PAMs stabilize active-state conformations by reducing conformational entropy. This extends the dwell time of orthosteric agonists like PNU-282987 in the binding pocket, enhancing functional residence time . The β₀ value (cooperativity factor) for PNU-282987 with PNU-120596 is 35, indicating strong positive modulation .
Table 3: Allosteric Modulation Parameters for PNU-282987 with PAMs
PAM Type | Example | Effect on PNU-282987 EC₅₀ | Effect on Peak Current | β₀ (Cooperativity) |
---|---|---|---|---|
Type I | NS-1738 | 3-fold decrease | 250% increase | 8.5 |
Type II | PNU-120596 | 10-fold decrease | 1000% increase | 35.0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7